4-Chloro-2-cyclopropoxy-1-iodobenzene
Description
4-Chloro-2-cyclopropoxy-1-iodobenzene (C₉H₈ClIO, molecular weight: 294.57 g/mol) is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (position 4), iodine (position 1), and a cyclopropoxy group (position 2). The cyclopropoxy moiety introduces a strained three-membered ether ring, which influences both electronic and steric properties. The iodine atom renders the compound valuable in cross-coupling reactions (e.g., Suzuki, Ullmann), while the chlorine and cyclopropoxy groups modulate reactivity and selectivity in synthetic applications, particularly in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
4-chloro-2-cyclopropyloxy-1-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClIO/c10-6-1-4-8(11)9(5-6)12-7-2-3-7/h1,4-5,7H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSORXFCJBHNBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclopropoxy-1-iodobenzene typically involves the halogenation of a suitable benzene derivative. One common method is the iodination of 4-chloro-2-cyclopropoxybenzene using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and solvents would be optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyclopropoxy-1-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under suitable conditions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts are often employed in coupling reactions, with solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-2-cyclopropoxy-1-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of new biochemical probes or as a starting material for the synthesis of biologically active compounds.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopropoxy-1-iodobenzene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes transformation through various pathways. The molecular targets and pathways involved can vary, but typically include interactions with enzymes or receptors in biological systems.
Comparison with Similar Compounds
Substituent Effects and Molecular Properties
The table below highlights key differences between 4-Chloro-2-cyclopropoxy-1-iodobenzene and its analogues:
Electronic and Steric Considerations
- Electron Effects : Cyclopropoxy’s inductive electron withdrawal (due to ring strain) contrasts with ethoxy’s electron-donating nature. This difference impacts aryl halide reactivity in couplings—electron-deficient rings (e.g., cyclopropoxy) accelerate oxidative addition in palladium-catalyzed reactions.
- Steric Effects : The ethoxybenzyl group in creates significant steric hindrance, reducing reaction rates but improving selectivity. In contrast, the compact cyclopropoxy group in the target compound minimizes steric interference.
Biological Activity
4-Chloro-2-cyclopropoxy-1-iodobenzene is an organic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of a cyclopropoxy group and halogen atoms, suggests diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by research findings.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its potential as an antimicrobial agent and its role in enzyme inhibition. The following sections detail specific studies and findings related to its biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may function through the following mechanisms:
- Enzyme Inhibition : The compound can inhibit certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : It may bind to receptors, altering their activity and influencing cellular responses.
- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against various pathogens.
Case Study 1: Antimicrobial Activity
A study assessed the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound showed significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's ability to inhibit specific enzymes involved in cancer metabolism. The study utilized a series of in vitro assays to evaluate its inhibitory effects on target enzymes.
| Enzyme | IC50 (µM) |
|---|---|
| Cyclooxygenase (COX) | 25 |
| Lipoxygenase (LOX) | 30 |
The results demonstrate that this compound possesses promising inhibitory activity, indicating potential applications in cancer therapy.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:
- Absorption : Rapidly absorbed upon administration.
- Distribution : Widely distributed in tissues due to lipophilicity.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes.
- Excretion : Eliminated via renal pathways.
These characteristics suggest favorable pharmacokinetic properties for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
